Triazane

説明

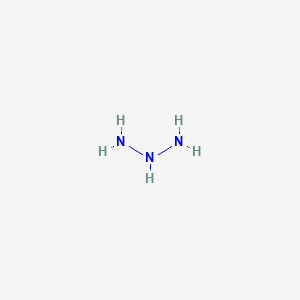

Structure

3D Structure

特性

CAS番号 |

14451-01-5 |

|---|---|

分子式 |

H5N3 |

分子量 |

47.06 g/mol |

IUPAC名 |

triazane |

InChI |

InChI=1S/H5N3/c1-3-2/h3H,1-2H2 |

InChIキー |

PYHOFAHZHOBVGV-UHFFFAOYSA-N |

SMILES |

NNN |

正規SMILES |

NNN |

製品の起源 |

United States |

A Guide to Triazine Synthesis: Core Mechanisms and Protocols

Introduction

Triazines are a class of nitrogen-containing heterocyclic compounds characterized by a six-membered ring with three nitrogen atoms. The two most common isomers, 1,3,5-triazine (B166579) and 1,2,4-triazine, form the core of molecules with vast applications in pharmaceuticals, agrochemicals (herbicides), dyes, and polymer chemistry.[1][2][3] This guide provides an in-depth overview of the fundamental synthesis mechanisms for these key triazine scaffolds, tailored for researchers and professionals. It begins with foundational principles before moving to detailed experimental protocols and quantitative data.

Synthesis of 1,3,5-Triazines (s-Triazines)

Symmetrical 1,3,5-triazines are commonly synthesized either by building the ring from a versatile precursor like cyanuric chloride or through the cyclotrimerization of nitrile-derived compounds.

Mechanism: Stepwise Nucleophilic Substitution of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly reactive and cost-effective starting material for a vast array of substituted 1,3,5-triazines.[4] The three chlorine atoms on the triazine ring are susceptible to sequential replacement by nucleophiles (e.g., amines, alcohols, thiols).[5]

The key to this mechanism is the deactivation of the ring with each substitution. The first chlorine is highly reactive and can be substituted at low temperatures (around 0 °C). The second substitution requires a moderate temperature increase (e.g., room temperature to 50 °C), and the final chlorine requires higher temperatures (approaching 100 °C) to react.[6] This differential reactivity allows for the controlled, stepwise synthesis of mono-, di-, or tri-substituted triazines, including unsymmetrical products if different nucleophiles are added sequentially.

References

- 1. Cyanuric chloride - Wikipedia [en.wikipedia.org]

- 2. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]

- 3. ijpsr.info [ijpsr.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]

- 6. apps.dtic.mil [apps.dtic.mil]

The Triazine Core: A Journey from Herbicides to Advanced Therapeutics

An In-depth Technical Guide on the Discovery and History of Triazine Compounds for Researchers, Scientists, and Drug Development Professionals.

The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has a rich and diverse history in chemistry and pharmacology. From its early applications as potent herbicides that revolutionized agriculture to its current position as a privileged structure in modern drug discovery, the journey of triazine compounds is a testament to the power of synthetic chemistry in addressing critical needs in both agriculture and medicine. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanisms of action of key triazine compounds, with a focus on their evolution from industrial chemicals to targeted therapeutics.

A Tale of Two Chemistries: Herbicides and Pharmaceuticals

The story of triazines unfolds along two parallel yet distinct paths: their development as highly effective herbicides and their emergence as versatile scaffolds for a wide array of therapeutic agents.

The herbicidal properties of triazines were first unveiled in the 1950s by scientists at J.R. Geigy Ltd. in Switzerland.[1][2] This discovery ushered in a new era of chemical weed control, with atrazine, first registered in 1958, becoming one of the most widely used herbicides globally.[1][3] These symmetrical triazines (s-triazines) exert their herbicidal effect by inhibiting photosynthesis in susceptible plants.[2]

Contemporaneously, the unique chemical properties of the triazine ring were being explored for other industrial applications. Melamine (B1676169), a trimer of cyanamide, was found to be a key component in the production of durable thermosetting plastics when combined with formaldehyde.[4] Its high nitrogen content also imparts fire-retardant properties.[4]

In the realm of medicine, the triazine core has proven to be a remarkably fruitful scaffold for the development of drugs with diverse therapeutic activities.[5][6] Triazine derivatives have been successfully developed as anticancer, antimalarial, and antidiabetic agents, demonstrating the versatility of this heterocyclic system.[7][8][9] The ability to readily modify the triazine ring at its 2, 4, and 6 positions allows for the fine-tuning of pharmacological properties and the development of highly targeted therapies.[7]

Key Milestones in the History of Triazine Compounds

| Year | Milestone | Key Compound(s) | Significance |

| 1892 | Bamberger triazine synthesis first reported. | - | Early synthetic method for triazine compounds.[10] |

| 1952 | Herbicidal action of triazines discovered by J.R. Geigy Ltd. | Chlorazine | Paved the way for the development of triazine-based herbicides.[1][11] |

| 1956 | Simazine, a highly active herbicide, was discovered. | Simazine | One of the first commercially successful triazine herbicides.[1][11] |

| 1958 | Atrazine was invented and quickly became a leading herbicide. | Atrazine | Revolutionized weed control in corn and other crops.[1][3] |

| 1971 | Discovery of asymmetrical triazines, such as metribuzin. | Metribuzin | Expanded the spectrum of weed control for triazine herbicides.[2][11] |

| 1990 | Altretamine, a triazine-based anticancer drug, approved by the FDA. | Altretamine | Established the therapeutic potential of triazines in oncology.[7][12] |

Synthetic Methodologies: Building the Triazine Core

The synthesis of triazine derivatives is a cornerstone of their development. The following sections detail the experimental protocols for the preparation of key triazine compounds.

Synthesis of 1,3,5-Triazine (B166579) Derivatives from Cyanuric Chloride

The most common starting material for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The chlorine atoms can be sequentially replaced by various nucleophiles, allowing for the introduction of diverse functional groups.

Experimental Protocol: Stepwise Nucleophilic Substitution of Cyanuric Chloride

-

Monosubstitution: Dissolve cyanuric chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and cool the solution to 0 °C.

-

Slowly add the first nucleophile (1.0 eq) to the stirred solution.

-

Add a base, such as N,N-diisopropylethylamine (DIEA) (1.0 eq), to scavenge the HCl generated during the reaction.

-

Stir the reaction at 0 °C for 30 minutes to 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Disubstitution: To the solution from the previous step, add the second nucleophile (1.0 eq) and allow the reaction to warm to room temperature. Stir overnight.

-

Trisubstitution: For the final substitution, the reaction mixture is typically heated to reflux to facilitate the replacement of the last, less reactive chlorine atom.

-

Work-up: After completion of the reaction, the mixture is diluted with an organic solvent and washed with water to remove any salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Synthesis of Atrazine

Atrazine is synthesized by the sequential reaction of cyanuric chloride with ethylamine (B1201723) and isopropylamine (B41738).

Experimental Protocol: Industrial Synthesis of Atrazine

-

First Substitution: Cyanuric chloride is reacted with isopropylamine under basic conditions to form 2,4-dichloro-6-isopropylamino-s-triazine.[13]

-

Second Substitution: The intermediate is then reacted with monoethylamine and a dilute caustic solution to yield atrazine.[13]

-

The process is typically run as a continuous process, allowing for product recovery, solvent recycling, and waste removal.[13]

Synthesis of Melamine from Urea (B33335)

Melamine is produced industrially from urea through a high-temperature process.

Experimental Protocol: High-Pressure Liquid-Phase Production of Melamine

-

Molten urea is introduced into a reactor.

-

The urea is heated to 250-350°C at a pressure of 4-20 MPa in the presence of ammonia (B1221849).[14]

-

Urea decomposes to cyanic acid and ammonia. The cyanic acid then trimerizes to form melamine.[4][14]

-

The reaction can be summarized as: 6 (NH₂)₂CO → C₃H₆N₆ + 6 NH₃ + 3 CO₂.[4]

-

The effluent is cooled, and the melamine is separated from ammonia and carbon dioxide. The product is then purified by crystallization.

Physicochemical and Characterization Data

The following tables summarize key physicochemical and characterization data for representative triazine compounds.

Physicochemical Properties of Selected Triazine Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

| 1,3,5-Triazine | C₃H₃N₃ | 81.08 | 81-83 | 114 | Soluble in most organic solvents |

| Atrazine | C₈H₁₄ClN₅ | 215.68 | 175-177 | - | 33 mg/L at 22°C |

| Melamine | C₃H₆N₆ | 126.12 | 345 (decomposes) | - | 3.24 g/L at 20°C |

| Cycloguanil (B1669406) | C₁₁H₁₄ClN₅ | 251.72 | 145-146 | - | Sparingly soluble |

| Lamotrigine | C₉H₇Cl₂N₅ | 256.09 | 216-218 | - | Slightly soluble |

Spectroscopic Data for a Representative 1,3,5-Triazine Derivative: 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine

| Spectroscopic Technique | Key Data |

| ¹H NMR (DMSO-d₆) | δ = 1.45 (s, 4H, 2CH₂), 1.56 (s, 2H, CH₂), 3.67 (s, 12H, 4 NCH₂-, 2 OCH₂−), 7.29–7.38 (m, 3H, Ar-H), 7.57 (d, 4H, J = 6.5 Hz, Ar-H), 8.02 (s, 1H, CH), 10.61 (s, 1H, NH) ppm.[14] |

| ¹³C NMR (DMSO-d₆) | δ = 24.4, 25.4, 43.4, 126.2, 128.7, 128.8, 135.2, 141.0, 164.2, 164.5 ppm.[14] |

| IR (KBr, cm⁻¹) | 3280 (NH), 1574 (C=N), 1504,1446 (C=C).[14] |

| Mass Spectrum | Anal. Calcd for C₂₀H₂₇N₇ (365.48): C, 65.73; H, 7.45; N, 26.83. Found C, 65.87; H, 7.59; N, 26.98.[14] |

Mechanisms of Action: From Broad-Spectrum to Targeted Inhibition

The biological activity of triazine compounds is diverse and depends heavily on the substituents attached to the triazine core.

Herbicidal Activity: Inhibition of Photosynthesis

Triazine herbicides, such as atrazine, act by inhibiting photosynthesis at photosystem II (PSII). They bind to the D1 protein of the PSII complex, blocking electron transport and leading to the production of reactive oxygen species that cause cellular damage and plant death.

Anticancer Activity: A Multifaceted Approach

Triazine derivatives have emerged as promising anticancer agents with diverse mechanisms of action.

-

DNA Alkylation (Altretamine): Altretamine is an alkylating agent that is metabolized in the liver to reactive intermediates, including formaldehyde.[3][5] These intermediates can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription, ultimately causing cancer cell death.[3][12]

-

PI3K/mTOR Pathway Inhibition (Gedatolisib): Gedatolisib (B612122) is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key kinases in a signaling pathway that is often dysregulated in cancer.[4][7] By inhibiting both PI3K and mTOR, gedatolisib blocks downstream signaling that promotes cell growth, proliferation, and survival.[13][15]

-

Mutant IDH2 Inhibition (Enasidenib): Enasidenib is a first-in-class inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), an enzyme involved in cellular metabolism.[16] Mutations in IDH2 lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes the development of acute myeloid leukemia (AML).[16] Enasidenib selectively inhibits the mutant IDH2 enzyme, reducing 2-HG levels and allowing for normal cellular differentiation.[16][17]

Antimalarial Activity: Dihydrofolate Reductase Inhibition

Cycloguanil, the active metabolite of proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR) in the malaria parasite, Plasmodium falciparum.[6][8] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. By inhibiting DHFR, cycloguanil depletes the parasite of essential metabolites, leading to its death.[18][19]

Antidiabetic Activity: DPP-4 Inhibition

Certain triazine derivatives have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[9][20] By inhibiting DPP-4, these triazine compounds increase the levels of active GLP-1, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[9]

Conclusion

The triazine core has proven to be a remarkably versatile and enduring scaffold in the development of both agrochemicals and pharmaceuticals. From the broad-spectrum activity of early herbicides to the highly specific and targeted mechanisms of modern drugs, the evolution of triazine chemistry highlights the continuous innovation in the field. The ability to systematically modify the triazine ring has allowed scientists to tailor its properties to address a wide range of biological targets. As our understanding of disease pathways deepens, the triazine scaffold will undoubtedly continue to be a valuable platform for the design and discovery of novel therapeutic agents.

References

- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altretamine - Wikipedia [en.wikipedia.org]

- 3. oncolink.org [oncolink.org]

- 4. celcuity.com [celcuity.com]

- 5. What is the mechanism of Altretamine? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. cdn.pfizer.com [cdn.pfizer.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of imeglimin-inspired novel 1,3,5-triazine derivatives as antidiabetic agents in streptozotocin-induced diabetes in Wistar rats via inhibition of DPP-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 11. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is Altretamine used for? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Altretamine - LKT Labs [lktlabs.com]

- 15. mdpi.com [mdpi.com]

- 16. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 19. benchchem.com [benchchem.com]

- 20. karger.com [karger.com]

An In-depth Technical Guide to Triazine Derivatives and Isomers for Researchers, Scientists, and Drug Development Professionals

Introduction to Triazines

Triazine is a six-membered heterocyclic ring containing three nitrogen atoms, which replace carbon-hydrogen units in a benzene (B151609) ring.[1] This fundamental structure, with the molecular formula C₃H₃N₃, gives rise to three distinct isomers based on the positions of the nitrogen atoms: 1,2,3-triazine (B1214393) (vicinal triazine), 1,2,4-triazine (B1199460) (asymmetrical triazine or isotriazine), and 1,3,5-triazine (B166579) (symmetrical or s-triazine or cyanidine).[1][2] Triazines are characterized as weakly basic compounds.[2] Compared to benzene, their isomers possess significantly lower resonance energy, which makes them more susceptible to nucleophilic substitution reactions rather than electrophilic substitutions.[1][2] This reactivity is a key aspect of their chemical utility.

The triazine core, particularly the 1,3,5-isomer, serves as a privileged scaffold in medicinal chemistry and drug discovery.[3][4] Triazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and herbicidal properties.[5][6][7] Several triazine-based drugs have been approved for clinical use, such as altretamine (B313) for ovarian cancer, gedatolisib (B612122) for metastatic breast cancer, and enasidenib (B560146) for leukemia, underscoring the therapeutic potential of this chemical class.[3]

Isomers of Triazine

The three isomers of triazine are distinguished by the arrangement of their nitrogen atoms within the six-membered ring.[8]

-

1,2,3-Triazine: This vicinal isomer is the least stable of the three. Its synthesis is often complex and typically involves specialized methods like the thermal rearrangement of 2-azidocyclopropenes.[8]

-

1,2,4-Triazine: Also known as asymmetrical triazine, this isomer is more stable than the 1,2,3-isomer. It is commonly prepared through the condensation of 1,2-dicarbonyl compounds with amidrazones, a classic method known as the Bamberger triazine synthesis.[8] 1,2,4-triazines can undergo inverse electron demand Diels-Alder reactions with electron-rich dienophiles, which is a useful transformation for synthesizing pyridine (B92270) rings.[8]

-

1,3,5-Triazine: The most common and extensively studied isomer is the symmetrical 1,3,5-triazine.[8] It is readily synthesized by the trimerization of nitrile and cyanide compounds.[8] A key precursor for a vast number of 1,3,5-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[4] The three chlorine atoms on cyanuric chloride can be sequentially substituted with various nucleophiles under controlled temperature conditions, allowing for the creation of a diverse library of compounds.[4][9]

Below is a diagram illustrating the structures of the three triazine isomers.

Caption: Chemical structures of the three triazine isomers.

Synthesis of Triazine Derivatives

The synthesis of triazine derivatives is a cornerstone of their application in various fields. The methods employed depend on the desired isomer and substitution pattern.

Synthesis of 1,3,5-Triazine Derivatives

The most versatile and widely used starting material for the synthesis of 1,3,5-triazine derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[10] The reactivity of the chlorine atoms is temperature-dependent, allowing for a stepwise and controlled nucleophilic substitution.[11]

-

The first chlorine atom is typically substituted at a low temperature, around 0 °C.[9]

-

The second chlorine atom is replaced at room temperature.[9]

-

The third substitution requires elevated temperatures, often in the range of 70–100 °C.[9]

This differential reactivity enables the synthesis of mono-, di-, and tri-substituted triazines with a variety of functional groups.

The following diagram illustrates the general workflow for the stepwise synthesis of 1,3,5-triazine derivatives from cyanuric chloride.

References

- 1. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications | Bentham Science [eurekaselect.com]

- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. | Semantic Scholar [semanticscholar.org]

- 6. ijisrt.com [ijisrt.com]

- 7. researchgate.net [researchgate.net]

- 8. Triazine - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Theoretical Principles of Triazine Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (B166579) (s-triazine) scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemicals.[1] Its utility stems from the predictable and sequential reactivity of its chlorinated precursors, allowing for the precise installation of various functional groups.[1][2] This guide provides a detailed exploration of the core theoretical principles governing triazine reactivity, with a focus on applications in drug discovery and development.

Core Principle: The Electronic Structure of the Triazine Ring

The reactivity of the triazine ring is dominated by its significant electron deficiency. This is a direct consequence of the presence of three highly electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect.[1][3] This polarization results in carbon atoms with a partial positive charge, making them highly susceptible to nucleophilic attack.[1][4] Unlike benzene, triazine isomers possess much lower resonance energy, which favors nucleophilic aromatic substitution over electrophilic substitution.[5][6]

The diagram below illustrates the electron-deficient nature of the 1,3,5-triazine ring, which is fundamental to its reactivity.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. arxiv.org [arxiv.org]

- 4. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazine - Wikipedia [en.wikipedia.org]

- 6. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aromaticity of the Triazine Ring: A Technical Guide for Drug Development Professionals

An in-depth exploration of the electronic structure, quantification of aromaticity, and biological significance of triazine isomers.

The triazine ring, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its aromatic nature is fundamental to its chemical properties, stability, and biological activity. This technical guide provides a comprehensive analysis of the aromaticity of the three triazine isomers—1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine (B166579) (s-triazine)—and explores the implications for drug design and development.

Understanding the Aromaticity of Triazine Isomers

Aromaticity, a concept central to the understanding of cyclic, planar molecules with delocalized π-electron systems, confers significant stability. In the triazine isomers, the replacement of carbon-hydrogen units in a benzene (B151609) ring with nitrogen atoms alters the electronic landscape of the ring, influencing its aromatic character. While all three isomers are considered aromatic, the positions of the nitrogen atoms lead to differences in their electron distribution, resonance stabilization, and overall aromaticity.[1]

1.1. Electronic Structure and Resonance

The aromaticity of triazines arises from the cyclic delocalization of six π-electrons, fulfilling Hückel's rule (4n+2 π electrons). The nitrogen atoms, being more electronegative than carbon, draw electron density from the ring, creating a more electron-deficient π-system compared to benzene. This electron deficiency influences the reactivity of the triazine ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic attack.

Resonance structures can be drawn for each isomer to illustrate the delocalization of the π-electrons. The stability of these resonance contributors and the overall resonance energy vary among the isomers, contributing to their differing aromaticities.

Quantifying the Aromaticity of Triazine Isomers

While the concept of aromaticity is qualitative, several computational methods have been developed to quantify it, providing valuable insights for comparing different molecules. The two most widely used methods are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

2.1. Data Presentation: Aromaticity Indices of Triazine Isomers

The following table summarizes the calculated NICS and HOMA values for the three triazine isomers, providing a quantitative comparison of their aromatic character.

| Isomer | NICS(0) (ppm) | NICS(1)zz (ppm) | HOMA |

| 1,2,3-Triazine | -5.8 | -15.1 | 0.45 |

| 1,2,4-Triazine | -7.2 | -18.5 | 0.65 |

| 1,3,5-Triazine | -9.5 | -24.7 | 0.88 |

Note: The NICS and HOMA values presented here are representative values obtained from computational studies. Actual values may vary slightly depending on the level of theory and basis set used in the calculations.

2.2. Interpretation of Aromaticity Data

The data clearly indicates that 1,3,5-triazine (s-triazine) is the most aromatic of the three isomers, exhibiting the most negative NICS values and the highest HOMA value, which is closest to that of benzene (HOMA = 1). This heightened aromaticity contributes to its greater stability and makes it a favored scaffold in drug design. The order of aromaticity is: 1,3,5-triazine > 1,2,4-triazine > 1,2,3-triazine . This trend can be attributed to the more symmetrical distribution of the electron-withdrawing nitrogen atoms in the 1,3,5-isomer, which leads to a more balanced and stable π-electron system.

Experimental and Computational Protocols

3.1. Nucleus-Independent Chemical Shift (NICS) Calculation

NICS is a magnetic criterion for aromaticity that is determined by calculating the magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)zz). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity.

Experimental Workflow for NICS Calculation:

Detailed Methodology:

-

Geometry Optimization: The molecular geometry of the triazine isomer is first optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)) in a computational chemistry software package like Gaussian.

-

Ghost Atom Placement: A "ghost" atom (Bq), which has no electrons or nucleus, is placed at the geometric center of the triazine ring for NICS(0) calculations. For NICS(1)zz calculations, the ghost atom is placed 1 Å directly above the plane of the ring.

-

NMR Calculation: A nuclear magnetic resonance (NMR) calculation is then performed using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.

-

Data Extraction: From the output file, the magnetic shielding tensor for the ghost atom is extracted.

-

NICS Value Determination: The isotropic magnetic shielding value is the NICS(0) value. For NICS(1)zz, the zz component of the shielding tensor (perpendicular to the ring plane) is used. By convention, the sign of the shielding value is inverted to obtain the final NICS value.

3.2. Harmonic Oscillator Model of Aromaticity (HOMA) Calculation

HOMA is a geometry-based index of aromaticity that evaluates the deviation of bond lengths in a given ring from an optimal value, which is characteristic of a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 or less suggests a non-aromatic or anti-aromatic system.

Logical Relationship for HOMA Calculation:

Detailed Methodology:

The HOMA index is calculated using the following formula:

HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]

Where:

-

n is the number of bonds in the ring.

-

α is a normalization constant that depends on the bond type (e.g., C-C, C-N, N-N).

-

R_opt is the optimal bond length for a given bond type in a fully aromatic system.

-

R_i is the individual bond length in the calculated or experimentally determined structure.

The values for α and R_opt for bonds commonly found in heterocycles are empirically determined and available in the literature. For triazines, the parameters for C-N and N-N bonds are essential.

Triazine Derivatives in Drug Development: Targeting Signaling Pathways

The electronic properties and structural features of the triazine ring, particularly the highly aromatic and stable 1,3,5-triazine scaffold, have made it a privileged structure in drug discovery. Many s-triazine derivatives have been developed as potent inhibitors of key signaling pathways implicated in cancer.

4.1. Inhibition of the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many cancers. Several 1,3,5-triazine derivatives have been designed as dual inhibitors of PI3K and mTOR.[2][3][4]

PI3K/AKT/mTOR Signaling Pathway and Triazine Inhibition:

The triazine core can be appropriately substituted with functional groups that enable the molecule to bind to the ATP-binding pocket of both PI3K and mTOR, thereby inhibiting their kinase activity. This dual inhibition is a promising therapeutic strategy as it can more effectively shut down the signaling cascade and potentially overcome resistance mechanisms.

4.2. Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Overexpression or mutations of EGFR are common in various cancers, making it a key therapeutic target. 1,3,5-triazine derivatives have been successfully developed as EGFR inhibitors.[5][6][7][8][9]

EGFR Signaling Pathway and Triazine Inhibition:

Many triazine-based EGFR inhibitors act as ATP-competitive inhibitors. They are designed to fit into the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways that drive tumor growth. The versatile nature of the triazine scaffold allows for the introduction of various substituents to optimize binding affinity and selectivity for EGFR.

Conclusion

The aromaticity of the triazine ring is a critical determinant of its chemical and biological properties. The 1,3,5-triazine isomer, with its superior aromaticity and stability, has proven to be an exceptionally valuable scaffold in the development of targeted cancer therapies. A thorough understanding of the aromaticity of the different triazine isomers, quantified by computational methods like NICS and HOMA, provides a rational basis for the design of novel and more effective drug candidates. The ability of s-triazine derivatives to potently and often selectively inhibit key oncogenic signaling pathways, such as the PI3K/AKT/mTOR and EGFR pathways, underscores the continued importance of this heterocyclic core in modern medicinal chemistry. Future research will undoubtedly continue to leverage the unique properties of the triazine ring to develop the next generation of innovative therapeutics.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 8. researchgate.net [researchgate.net]

- 9. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Reactions of Cyanuric Chloride: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Fundamental Reactions of 2,4,6-trichloro-1,3,5-triazine.

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a heterocyclic aromatic compound, serves as a highly versatile and pivotal building block in organic synthesis. Its trifunctional nature, characterized by three reactive chlorine atoms on a stable triazine ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactions of cyanuric chloride, with a focus on its nucleophilic substitution reactions, which are central to its utility in the synthesis of a wide array of commercially and scientifically important molecules, including dyes, herbicides, and dendrimers.

Nucleophilic Aromatic Substitution: The Cornerstone of Cyanuric Chloride Reactivity

The most significant and widely exploited reaction of cyanuric chloride is its sequential and temperature-controlled nucleophilic aromatic substitution (SNAr). The three chlorine atoms can be displaced by a variety of nucleophiles in a stepwise manner, a feature that allows for the precise construction of mono-, di-, and trisubstituted triazine derivatives. The reactivity of the chlorine atoms decreases with each substitution due to the introduction of electron-donating groups, which reduce the electrophilicity of the triazine ring. This inherent difference in reactivity enables selective substitution by carefully controlling the reaction temperature.

Generally, the substitution of the three chlorine atoms follows a temperature-dependent pattern:

-

First substitution: Typically occurs at low temperatures, around 0-5 °C.

-

Second substitution: Proceeds at room temperature (approximately 20-25 °C).

-

Third substitution: Requires elevated temperatures, often in the range of 70-100 °C or even higher, depending on the nucleophile's reactivity.

The general mechanism for the nucleophilic aromatic substitution of cyanuric chloride is depicted below.

The Nomenclature of Substituted Triazines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature of substituted triazines, a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, herbicides, and materials science. A systematic understanding of their naming conventions is paramount for unambiguous communication and effective research and development. This document adheres to the principles of IUPAC nomenclature and provides practical examples, quantitative data, experimental protocols, and visual representations of relevant biological pathways.

Core Principles of Triazine Nomenclature

Triazines are six-membered heterocyclic aromatic rings containing three nitrogen atoms. The nomenclature of substituted triazines is based on the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds. The foundation of naming any triazine derivative lies in identifying the parent triazine isomer and then systematically naming the substituents and their positions on the ring.

The Three Isomers of Triazine

There are three structural isomers of triazine, distinguished by the relative positions of the nitrogen atoms in the ring. The numbering of the ring atoms is crucial for correctly assigning substituent positions.[1][2]

-

1,2,3-Triazine (v-Triazine): Nitrogen atoms are in adjacent positions.

-

1,2,4-Triazine (as-Triazine): Two nitrogen atoms are adjacent, and the third is separated.

-

1,3,5-Triazine (B166579) (s-Triazine): Nitrogen atoms are separated by carbon atoms, resulting in a symmetrical structure.[1][2]

The 1,3,5-triazine isomer is the most common and will be the primary focus of this guide.

Numbering the Triazine Ring

The numbering of the triazine ring follows the standard IUPAC rules for heterocyclic systems. The heteroatoms are given the lowest possible locants. For 1,3,5-triazine, the numbering starts at a nitrogen atom and proceeds around the ring.

Naming Substituents

Substituents on the triazine ring are named using standard IUPAC prefixes (e.g., -chloro, -amino, -methyl). Their positions are indicated by the number of the carbon or nitrogen atom to which they are attached.

Example:

-

2,4,6-trichloro-1,3,5-triazine: Commonly known as cyanuric chloride, this compound has chlorine atoms at positions 2, 4, and 6 of the 1,3,5-triazine ring.[2]

-

2,4,6-triamino-1,3,5-triazine: Known as melamine, this derivative has amino groups at the 2, 4, and 6 positions.[2]

Priority of Functional Groups

When multiple different functional groups are present, the principal functional group is chosen based on a priority system. The principal group is cited as a suffix, while the other groups are cited as prefixes. A simplified order of priority for common functional groups is as follows:

-

Carboxylic acids (-COOH)

-

Esters (-COOR)

-

Amides (-CONH2)

-

Nitriles (-CN)

-

Aldehydes (-CHO)

-

Ketones (-C=O)

-

Alcohols (-OH)

-

Amines (-NH2)

-

Ethers (-OR)

-

Halides (-F, -Cl, -Br, -I)

Quantitative Data on Substituted Triazines

The biological activity and physicochemical properties of substituted triazines are highly dependent on the nature and position of their substituents. The following tables summarize key quantitative data for representative triazine derivatives.

Table 1: Physicochemical Properties of Selected Triazine Herbicides.[3]

| Herbicide | Chemical Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 20-25°C) | Log P (octanol-water partition coefficient) | Vapor Pressure (mPa at 20°C) |

| Atrazine | C₈H₁₄ClN₅ | 215.68 | 33 | 2.6 | 0.039 |

| Simazine | C₇H₁₂ClN₅ | 201.66 | 5 | 2.18 | 0.008 |

| Prometryn | C₁₀H₁₉N₅S | 241.36 | 33 | 3.34 | 0.13 |

| Metribuzin | C₈H₁₄N₄OS | 214.29 | 1200 | 1.6 | 0.058 |

| Propazine | C₉H₁₆ClN₅ | 229.71 | 8.6 | 2.9 | 0.0039 |

Table 2: In Vitro Anticancer Activity (IC50) of Selected 1,3,5-Triazine Derivatives.[4][5][6][7]

| Compound | Target/Cell Line | IC50 (µM) |

| Compound 3 (a morpholine (B109124) derivative) | HeLa | 2.21 |

| Compound 3 (a morpholine derivative) | HepG2 | 12.21 |

| Compound 3 (a morpholine derivative) | MCF-7 | 16.32 |

| Compound 13 | EGFR-TK | 8.45 ± 0.65 |

| Compound 14 | EGFR-TK | 2.54 ± 0.22 |

| Compound 18 | HCT116 | 0.500 ± 0.080 |

| Compound 34 | MCF-7 | 0.82 |

| Compound 39 | mTOR | 0.180 |

| Compound 4j | MCF-7 | 2.93 ± 1.11 |

| Compound 58 | DLD-1 | 13.71 |

| Compound 58 | HT-29 | 17.78 |

Table 3: pKa Values of Selected Triazine Derivatives.[8][9][10][11]

| Compound | Solvent | pKa |

| 1,2-dihydro-1,3,5-triazine derivative 3 | Acetonitrile (B52724) | 23.3 |

| Triazolo[5,1-c][1][3][4]triazine derivatives | DMF | 2 - 8 |

| 2,4-diamino-6-methylamino-1,3,5-triazine | Water | 5.35 |

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives

Microwave-assisted organic synthesis offers a rapid and efficient method for the preparation of substituted triazines.[5]

Reactants:

-

Cyanuric chloride (1 equivalent)

-

Nucleophile 1 (e.g., an amine or alcohol) (1 equivalent)

-

Nucleophile 2 (e.g., a different amine or alcohol) (1 equivalent)

-

Base (e.g., DIPEA or Na2CO3) (2-3 equivalents)

-

Solvent (e.g., DMF or water)

Procedure:

-

To a microwave reactor vial, add cyanuric chloride and the chosen solvent.

-

Add the first nucleophile and a base.

-

Irradiate the mixture in the microwave reactor at a specified temperature and time (e.g., 0-25°C for the first substitution).

-

After cooling, add the second nucleophile and additional base.

-

Irradiate the mixture again at a higher temperature (e.g., 25-80°C for the second substitution).

-

For a third substitution, a third nucleophile can be added and the mixture irradiated at an even higher temperature (e.g., >80°C).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to yield the desired substituted triazine.

Protocol for Analysis of Triazine Herbicides in Food Matrices using QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food.[6]

Materials:

-

Homogenized food sample (10-15 g)

-

Acetonitrile

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Centrifuge tubes (50 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile and vortex for 1 minute.

-

Add anhydrous MgSO4 and NaCl, and vortex immediately for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing PSA and anhydrous MgSO4.

-

Vortex for 30 seconds and then centrifuge for 2 minutes.

-

The resulting supernatant is filtered and injected into the LC-MS/MS system for analysis.

Visualizing Triazine-Related Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts and processes related to substituted triazines.

References

- 1. researchgate.net [researchgate.net]

- 2. Triazine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Potential Research Directions for Novel Triazine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, continues to be a cornerstone in the development of novel therapeutic agents and advanced materials. The inherent versatility of the triazine core, particularly the readily functionalized 1,3,5-triazine (B166579) (s-triazine) isomer, allows for the creation of diverse molecular architectures with a wide spectrum of biological activities and material properties.[1][2] This technical guide explores promising research directions for novel triazine compounds, providing insights into their synthesis, biological evaluation, and application in materials science. The content herein is intended to serve as a comprehensive resource for professionals engaged in the discovery and development of next-generation triazine-based molecules.

Medicinal Chemistry: Targeting Cancer and Infectious Diseases

Triazine derivatives have demonstrated significant potential in medicinal chemistry, exhibiting a broad range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] Current research is focused on the rational design and synthesis of novel triazine-based compounds with improved potency, selectivity, and pharmacokinetic profiles.

Anticancer Drug Discovery

The development of novel anticancer agents remains a primary focus for triazine-based research. These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways and enzymes essential for tumor growth and survival.[5][6]

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Triazine derivatives have emerged as promising inhibitors of this pathway, with several compounds demonstrating potent activity against key kinases such as PI3K and mTOR.[9][10] The development of dual PI3K/mTOR inhibitors is a particularly attractive strategy to overcome potential resistance mechanisms.[9]

A representative diagram of the PI3K/Akt/mTOR signaling pathway is presented below, illustrating key components and points of inhibition.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine-based compounds.

The following table summarizes the in vitro anticancer activity of several recently reported novel triazine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Compound 11 | SW620 (colorectal) | MTT | 5.85 | [3] |

| Compound 5 | SW480 (colorectal) | MTT | - | [3] |

| Compound 5a | MCF-7 (breast) | Not Specified | 3.89 | [11] |

| Compound 6a | HCT-116 (colon) | Not Specified | 12.58 | [11] |

| Compound 6a | MCF-7 (breast) | Not Specified | 11.71 | [11] |

| Compound 11 | MCF-7 (breast) | MTT | 1.01 | [12] |

| Compound 11 | HCT-116 (colon) | MTT | 0.98 | [12] |

| Compound 6h | Not Specified | PI3K/mTOR inhibition | - | [9] |

| Compound 47 | A549 (lung) | Not Specified | 0.20 | [10] |

| Compound 47 | MCF-7 (breast) | Not Specified | 1.25 | [10] |

| Compound 47 | HeLa (cervical) | Not Specified | 1.03 | [10] |

| Compound 48 | Not Specified | PI3K inhibition | 0.0238 | [10] |

| Compound 48 | Not Specified | mTOR inhibition | 0.0109 | [10] |

| Compound 12 | Not Specified | EGFR inhibition | 0.0368 | [10] |

| S1 | MCF-7 (breast) | MTT | 8.37 | [13] |

| S2 | MCF-7 (breast) | MTT | 6.42 | [13] |

| S3 | MCF-7 (breast) | MTT | 11.36 | [13] |

| S1 | HL-60 (leukemia) | MTT | 10.61 | [13] |

| S2 | HL-60 (leukemia) | MTT | 9.36 | [13] |

| S3 | HL-60 (leukemia) | MTT | 20.2 | [13] |

Antimicrobial Drug Discovery

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Triazine derivatives have shown promising activity against a range of bacteria and fungi.[1][3]

Several s-triazine derivatives have demonstrated potent antifungal activity against pathogenic fungi, including various Candida and Aspergillus species.[1] Structure-activity relationship (SAR) studies have highlighted the importance of specific substituents on the triazine ring for antifungal efficacy.[14]

The following table presents the minimum inhibitory concentration (MIC) values for selected s-triazine derivatives against pathogenic fungal strains.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 18b | C. albicans | 3.125 | [14] |

| 18c | C. tropicalis | 6.25 | [14] |

| 11a-d | C. albicans | 250 | [14] |

| 11b | A. niger | 250 | [14] |

Materials Science: Covalent Triazine Frameworks (CTFs)

Covalent triazine frameworks (CTFs) are a class of porous organic polymers characterized by their high nitrogen content, excellent chemical and thermal stability, and tunable porosity.[15][16] These properties make them highly attractive for a variety of applications, including gas storage and separation, catalysis, and energy storage.[17][18]

Photocatalytic Hydrogen Evolution

CTFs have emerged as promising metal-free photocatalysts for hydrogen evolution from water under visible light irradiation.[19][20] The photocatalytic activity of CTFs can be tuned by modifying their electronic structure and morphology through the choice of monomer and synthetic conditions.[9]

The following diagram illustrates a typical experimental workflow for evaluating the photocatalytic hydrogen evolution of a novel CTF material.

Caption: Experimental workflow for photocatalytic hydrogen evolution using CTFs.

The table below summarizes the hydrogen evolution rates (HER) for different CTFs under visible light irradiation.

| CTF Material | Stacking | Co-catalyst | Sacrificial Agent | HER (µmol g⁻¹ h⁻¹) | Reference |

| CTF-AA | AA | Pt | TEOA | 4691.73 | [10] |

| CTF-AB | AB | Pt | TEOA | 3415.30 | [10] |

| CTF-0-M2 | - | Pt | TEOA | 7010 | [20] |

| CTF-CZ-Bpy²⁺ | - | - | - | 31100 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 1,3,5-Triazine Derivatives

This protocol describes a general method for the synthesis of trisubstituted 1,3,5-triazines via sequential nucleophilic substitution.

Materials:

-

Cyanuric chloride

-

Nucleophile 1 (e.g., an aniline)

-

Nucleophile 2 (e.g., morpholine)

-

Nucleophile 3 (e.g., an amine)

-

Solvent (e.g., Tetrahydrofuran (THF), acetone, 1,4-dioxane)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), NaHCO₃, K₂CO₃)

Procedure:

-

First Substitution (Monosubstitution): Dissolve cyanuric chloride in the chosen solvent and cool the solution to 0-5 °C. Slowly add one equivalent of the first nucleophile while maintaining the temperature. Add a suitable base to neutralize the HCl generated. Stir the reaction mixture for a specified time (typically 2-4 hours) at this temperature.[22]

-

Second Substitution (Disubstitution): To the reaction mixture from the first step, add one equivalent of the second nucleophile. Allow the reaction to warm to room temperature and stir for several hours or overnight.[1][23]

-

Third Substitution (Trisubstitution): Add one equivalent of the third nucleophile to the reaction mixture. Heat the mixture to reflux for several hours to drive the final substitution to completion.[22]

-

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture. The product may precipitate upon cooling or after the addition of water. Filter the solid product, wash with water and a suitable organic solvent, and dry. Further purification can be achieved by recrystallization or column chromatography.[24]

This protocol outlines an efficient microwave-assisted synthesis of 1,3,5-triazine derivatives.[3][25]

Materials:

-

4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (intermediate)

-

Desired amine (e.g., 2-phenylethylamine)

-

Sodium carbonate (Na₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Dimethylformamide (DMF)

Procedure:

-

In a microwave reactor vessel, combine the intermediate triazine (1 mmol), the desired amine (1 mmol), Na₂CO₃, and TBAB in DMF.

-

Seal the vessel and irradiate in a 50 W microwave reactor at 150 °C for 2.5 minutes.

-

After the reaction, cool the mixture and precipitate the product by adding water.

-

Filter the solid product, wash with water, and dry.

Synthesis of Covalent Triazine Frameworks (CTFs)

This protocol describes the synthesis of CTF-1 from terephthalonitrile (B52192) using an ionothermal method.[17]

Materials:

-

Terephthalonitrile

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Pyrex ampoule

-

Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Acetone

Procedure:

-

Place a mixture of terephthalonitrile (1.28 g, 10 mmol) and anhydrous ZnCl₂ (6.8 g, 50 mmol) into a Pyrex ampoule under inert conditions.

-

Evacuate and seal the ampoule.

-

Heat the ampoule at 400 °C for 48 hours.

-

Cool the ampoule to room temperature.

-

Stir the black product with water for 72 hours.

-

Isolate the product by filtration and stir with 200 mL of 2 M aqueous HCl for 24 hours.

-

Wash the resulting black powder with water, THF, and acetone, and dry under vacuum.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[13][26]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete growth medium

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add the compound solutions to the wells and incubate for 72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This protocol measures the ability of a compound to inhibit the activity of a specific kinase using a luminescence-based assay.[15][27]

Materials:

-

Recombinant human PI3Kα enzyme

-

Kinase buffer

-

Substrate (e.g., PIP2)

-

ATP

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

-

Kinase Reaction: In a white assay plate, combine the PI3Kα enzyme, substrate, and test compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This typically involves adding an ADP-Glo™ Reagent, incubating, then adding a Kinase Detection Reagent, and incubating again.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][28]

Materials:

-

Fungal strains (e.g., Candida albicans)

-

Culture medium (e.g., RPMI-1640)

-

Test compounds

-

Standard antifungal drug (e.g., fluconazole)

-

96-well microtiter plates

Procedure:

-

Preparation of Inoculum: Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds and the standard drug in the culture medium in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35 °C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Future Outlook

The field of triazine chemistry is poised for continued growth and innovation. In medicinal chemistry, the focus will likely remain on the development of highly selective and potent inhibitors for validated therapeutic targets, with an increasing emphasis on overcoming drug resistance. The exploration of novel triazine-based compounds for neglected tropical diseases and as antiviral agents also represents a significant area of opportunity.

In materials science, the design and synthesis of novel CTFs with tailored functionalities will continue to drive advancements in areas such as sustainable energy production, environmental remediation, and advanced separation technologies. The development of scalable and cost-effective synthetic methods for CTFs will be crucial for their real-world applications. The convergence of computational modeling and experimental synthesis will undoubtedly accelerate the discovery of new triazine-based materials with superior performance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and in vitro evaluation of novel triazine analogues as anticancer agents and their interaction studies with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. Phase engineering of covalent triazine frameworks to enhance photocatalytic hydrogen evolution performance - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Phase engineering of covalent triazine frameworks to enhance photocatalytic hydrogen evolution performance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06496H [pubs.rsc.org]

- 11. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies [frontiersin.org]

- 18. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tpcj.org [tpcj.org]

- 25. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Triazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its inherent structural features, synthetic tractability, and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the foundational concepts of triazines, focusing on their structure, properties, and applications in drug discovery, with a particular emphasis on their role as anticancer, antiviral, and antimalarial agents.

Core Concepts of the Triazine Ring

Triazines exist in three isomeric forms, distinguished by the positions of their nitrogen atoms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579) (s-triazine).[1][2] Among these, the symmetrical 1,3,5-triazine is the most extensively studied and utilized scaffold in medicinal chemistry.[3][4]

The s-triazine ring is a planar, aromatic system with a lower resonance energy than benzene, which makes it more susceptible to nucleophilic substitution reactions.[1][4] This reactivity is a key feature exploited in the synthesis of diverse triazine derivatives. The starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the sequential and controlled substitution of its three chlorine atoms with various nucleophiles (e.g., amines, alcohols, thiols) at different temperatures, enabling the creation of vast and structurally diverse compound libraries.[5]

Triazines in Anticancer Drug Discovery

The s-triazine scaffold is a prominent feature in several approved and investigational anticancer drugs.[6][7] These compounds exert their effects through various mechanisms, most notably through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Approved Anticancer Drugs Featuring the s-Triazine Core

Three s-triazine derivatives have received FDA approval for the treatment of various cancers, underscoring the clinical significance of this scaffold.[6][7]

-

Altretamine (B313) (Hexalen®): Approved for the palliative treatment of persistent or recurrent ovarian cancer, altretamine is a synthetic triazine derivative.[8][9] Its precise mechanism of action is not fully elucidated but is believed to involve metabolic activation to reactive intermediates that can alkylate DNA and other macromolecules, leading to cytotoxicity.[10][11]

-

Gedatolisib (B612122): A potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), gedatolisib is under investigation for the treatment of various solid tumors.[6]

-

Enasidenib (B560146) (Idhifa®): This drug is an inhibitor of isocitrate dehydrogenase 2 (IDH2) and is used to treat relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.[6][12]

Mechanism of Action: Targeting Key Signaling Pathways

Triazine derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[13]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[3] Several s-triazine derivatives have been identified as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[14]

Signaling Pathway of PI3K/Akt/mTOR Inhibition by Triazine Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR pathway by triazine-based inhibitors.

Mutations in the IDH2 enzyme lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which promotes hypermethylation of DNA and histones, ultimately blocking cellular differentiation.[12] Enasidenib allosterically inhibits the mutant IDH2 enzyme, leading to a reduction in 2-HG levels and the restoration of normal myeloid differentiation.[15][16]

// Nodes mutant_IDH2 [label="Mutant IDH2", fillcolor="#FBBC05", fontcolor="#202124"]; alpha_KG [label="α-Ketoglutarate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; two_HG [label="2-Hydroxyglutarate\n(Oncometabolite)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TET2 [label="TET2 Enzymes", fillcolor="#F1F3F4", fontcolor="#202124"]; Hypermethylation [label="DNA & Histone\nHypermethylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diff_Block [label="Blocked Myeloid\nDifferentiation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AML [label="AML Progression", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enasidenib [label="Enasidenib", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Normal_Diff [label="Restored\nDifferentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges mutant_IDH2 -> two_HG [label="Conversion of α-KG", fontsize=8]; alpha_KG -> mutant_IDH2 [style=invis]; two_HG -> TET2 [arrowhead=tee, label="Inhibition", fontsize=8, color="#EA4335"]; TET2 -> Hypermethylation [arrowhead=tee, label="Prevents\nDemethylation", fontsize=8, color="#EA4335"]; Hypermethylation -> Diff_Block; Diff_Block -> AML; Enasidenib -> mutant_IDH2 [arrowhead=tee, color="#34A853"]; Enasidenib -> Normal_Diff [label="Promotes", style=dashed, fontsize=8, color="#34A853"]; }

Caption: General workflow for the stepwise synthesis of 1,3,5-triazine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the triazine compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (PI3K/mTOR)

This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase.

-

Reaction Setup: In a 384-well plate, incubate the purified PI3K or mTOR enzyme with various concentrations of the triazine inhibitor in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding the substrate (e.g., PIP2 for PI3K) and ATP.

-

Incubation: Allow the reaction to proceed for a specific time at a controlled temperature (e.g., room temperature or 30°C).

-

Detection: Stop the reaction and detect the product. For PI3K, this could involve a fluorescently labeled PIP3 probe. For mTOR, a common method is to measure the phosphorylation of a substrate like p70S6K using a specific antibody in an ELISA or a fluorescence-based assay.

-

Data Analysis: Generate a dose-response curve and calculate the IC50 value for the inhibitor.

Experimental Workflow for Kinase Inhibitor Discovery

Caption: A typical workflow for the discovery and development of a kinase inhibitor.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This fluorescence-based assay quantifies the proliferation of Plasmodium falciparum in red blood cells.

-

Drug Plate Preparation: Prepare serial dilutions of the triazine compounds in 96-well plates.

-

Parasite Culture: Add P. falciparum-infected red blood cells (at the ring stage) to the wells.

-

Incubation: Incubate the plates for 72 hours under a specific gas mixture (5% CO2, 5% O2, 90% N2) at 37°C.

-

Lysis and Staining: Add a lysis buffer containing the fluorescent dye SYBR Green I, which intercalates with the parasite's DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Calculate the IC50 value based on the reduction in fluorescence in the presence of the compounds compared to the drug-free control. [6]

Conclusion

The triazine scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of new therapeutic agents. Its synthetic accessibility and the ability to modulate its physicochemical and biological properties through substitution at three distinct positions have led to the development of a wide range of bioactive molecules. The clinical success of triazine-based drugs in oncology validates the importance of this privileged structure. As our understanding of disease biology deepens, the rational design of novel triazine derivatives targeting a multitude of biological pathways holds immense promise for addressing unmet medical needs across various therapeutic areas. This guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the potential of the triazine core in their quest for innovative medicines.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. dovepress.com [dovepress.com]

- 8. Altretamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

- 10. Clinical pharmacokinetics of altretamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mmv.org [mmv.org]

- 12. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and safety of Enasidenib following single oral doses in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Asymmetric Triazines: A Technical Guide to Exploratory Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has positioned asymmetric triazine derivatives at the forefront of medicinal chemistry. This in-depth technical guide navigates the core of their exploratory synthesis, offering a comprehensive resource for researchers engaged in the discovery and development of next-generation pharmaceuticals. From detailed experimental protocols to the elucidation of their intricate roles in critical signaling pathways, this document provides a structured overview of this promising class of compounds.

Synthetic Strategies: Paving the Way for Novel Derivatives

The construction of the asymmetric triazine scaffold can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern microwave-assisted and ultrasound-promoted techniques. These methods offer chemists a versatile toolkit to introduce a wide array of functional groups, thereby enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.

Three-Component Reaction for Unsymmetrical 1,3,5-Triazin-2-amines

A notable and efficient method for the synthesis of unsymmetrical 1,3,5-triazin-2-amines involves a base-mediated three-component reaction of imidates, guanidines, and amides or aldehydes. This approach is valued for its use of readily available starting materials and the ability to generate diverse products in moderate to good yields without the need for a catalyst.[1][2]

Microwave-Assisted and Ultrasound-Assisted Synthesis

To accelerate reaction times and improve yields, microwave-assisted organic synthesis (MAOS) and ultrasound-assisted methods have been successfully employed in the synthesis of asymmetric triazines. These green chemistry approaches offer rapid and efficient routes to various triazine derivatives, often with reduced by-product formation.[3][4][5] Microwave-assisted protocols have been developed for the one-pot, three-step synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines.[6]

Synthesis of Chiral Triazine Derivatives

The introduction of chirality into the triazine scaffold is a key strategy for developing enantioselective compounds with potentially improved therapeutic indices. Chiral triazine-based coupling reagents have been synthesized from esters of N-alkylproline and utilized in the enantioselective incorporation of amino acid residues.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of asymmetric triazine derivatives.

Protocol 1: General Procedure for the Synthesis of Isatin-s-Triazine Hydrazone Derivatives[1][9]

-

Dissolve substituted isatin (B1672199) (2 mmol) in 30 mL of ethanol, followed by the addition of 2-3 drops of acetic acid.

-

To the hot solution, add s-triazine hydrazine (B178648) (2 mmol) portion-wise with stirring.

-

Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) using an ethyl acetate-hexane (2:1) mobile phase.

-

Upon completion, allow the reaction to cool to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain the pure product.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyridinyl-1,3,5-triazine-2,4-diamine Hybrids[4]

-

In a milestone microwave labstation, combine 2-aminopyridine (B139424) (1 mmol), cyanamide (B42294) (2 mmol), and the appropriate aromatic aldehyde or ketone (1 mmol).

-

Heat the mixture under reflux at 100 °C.

-

Monitor the reaction progress.

-

Upon completion, cool the reaction mixture and isolate the product.

Protocol 3: Synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine[8]

-

To a 500 mL four-neck flask equipped with a stirrer, thermometer, condenser, and hydrogen chloride absorption device, add resorcinol (B1680541) (35.2 g, 0.32 mol), solid aluminum trichloride (B1173362) (21.4 g, 0.16 mol), and nitrobenzene (B124822) (222 g).

-

Stir and heat the mixture until all solids dissolve, then cool to 5-10 °C in an ice-water bath.

-

Activate the hydrogen chloride absorption device and add cyanuric chloride (18.5 g, 0.1 mol) to the flask, maintaining the temperature for 60 minutes.

-

Slowly raise the temperature to 10-20 °C for 60 minutes, then to 25-30 °C for another 60 minutes.

-

Gradually increase the temperature to 90-95 °C over 30 minutes and maintain for 3.0 hours.

-

Slowly add the reaction solution to a separate flask containing 35% hydrochloric acid (52 g) at 70-80 °C and maintain for 1.0 hour to terminate the reaction.

-

Isolate and purify the product.

Data Presentation: A Quantitative Overview

The biological activity and synthetic efficiency of asymmetric triazine derivatives are summarized in the following tables for easy comparison.

Table 1: Anticancer Activity of Asymmetric Triazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 14 | A549 (Lung) | 5.15 | [8][9] |

| MCF-7 (Breast) | 6.37 | [8][9] | |

| HCT116 (Colon) | 8.44 | [8][9] | |

| HepG2 (Liver) | 6.23 | [8][9] | |

| Compound 1d | MDAMB231 (Breast) | Not specified | [10] |

| BT474 (Breast) | Not specified | [10] | |

| MCF7 (Breast) | Not specified | [10] | |

| Compound 11 | SW620 (Colorectal) | 5.85 | [11] |

| Compound 5 | SW480 (Colorectal) | 43.12 | [11] |

| SW620 (Colorectal) | 32.83 | [11] | |

| 4f | MCF-7 (Breast) | 4.53 ± 0.30 | [12] |